4-Amino-2-ethoxy-5-nitrobenzoic acid
Overview
Description
4-Amino-2-ethoxy-5-nitrobenzoic acid: is an organic compound with the molecular formula C9H10N2O5 and a molecular weight of 226.19 g/mol . This compound is characterized by the presence of an amino group, an ethoxy group, and a nitro group attached to a benzoic acid core. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethoxy-5-nitrobenzoic acid typically involves the nitration of 2-ethoxybenzoic acid followed by the introduction of an amino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to reduction using reagents such as tin and hydrochloric acid to introduce the amino group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-ethoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products Formed:
Reduction: Formation of 4-Amino-2-ethoxybenzoic acid.
Substitution: Formation of halogenated derivatives.
Esterification: Formation of ethyl 4-amino-2-ethoxy-5-nitrobenzoate.
Scientific Research Applications
4-Amino-2-ethoxy-5-nitrobenzoic acid is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-ethoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
- 4-Amino-2-methoxy-5-nitrobenzoic acid
- 4-Amino-2-hydroxy-5-nitrobenzoic acid
- 4-Amino-2-ethoxybenzoic acid
Comparison: 4-Amino-2-ethoxy-5-nitrobenzoic acid is unique due to the presence of both an ethoxy group and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
4-amino-2-ethoxy-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-2-16-8-4-6(10)7(11(14)15)3-5(8)9(12)13/h3-4H,2,10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEUQGXBVCSDPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600983 | |
Record name | 4-Amino-2-ethoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86718-18-5 | |
Record name | 4-Amino-2-ethoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating a benzimidazole moiety into the structure of Cinitapride derivatives?
A1: Benzimidazole is a recognized pharmacophore in several potent proton pump inhibitors (PPIs) used as anti-ulcerative agents. These include drugs like Omeprazole, Pantoprazole, Lansoprazole, and Rabeprazole. Researchers hypothesize that integrating a benzimidazole ring into the Cinitapride scaffold could enhance its anti-ulcerative properties. [] This hypothesis stems from the established efficacy of benzimidazole-containing PPIs in treating ulcers. []
Q2: How does the structure of 4-Amino-2-ethoxy-5-nitrobenzoic acid relate to its use in synthesizing potential prokinetic agents?
A2: this compound serves as a crucial starting material for synthesizing Cinitapride, a known prokinetic agent. [, ] This compound can be condensed with various diamines to create benzimidazole derivatives, which are then evaluated for their potential gastroprokinetic activities. [, ] The presence of the amine and carboxylic acid groups in this compound allows for versatile chemical modifications, enabling the creation of a library of Cinitapride analogues with potentially improved pharmacological profiles. [, ]
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